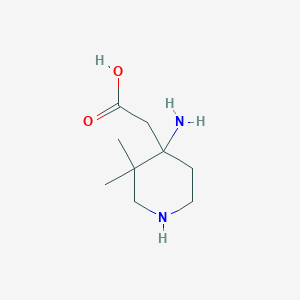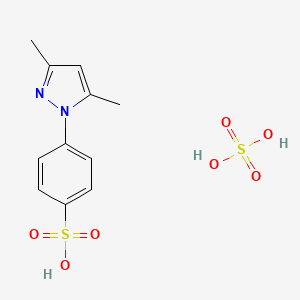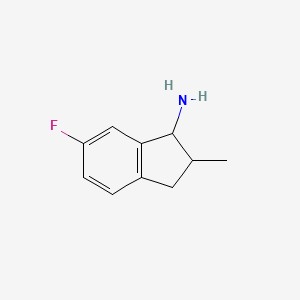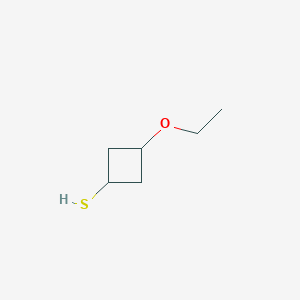
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H18N2O2 This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-3,3-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,3-dimethylpiperidine in a suitable solvent, such as ethanol.
- Add chloroacetic acid to the solution.
- Adjust the pH to basic conditions using a base like sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Esters or amides.
Scientific Research Applications
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3,3-dimethylpiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
4-Amino-3,3-dimethylpiperidine: Lacks the acetic acid moiety.
2-(4-Amino-3,3-dimethylpiperidin-4-yl)butyric acid: Contains a butyric acid moiety.
Uniqueness
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the amino group and the acetic acid moiety provides a balance of hydrophilic and hydrophobic properties, making it suitable for various research and industrial purposes.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13) |
InChI Key |
FGARZQDQZSTFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)

![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)




![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)
![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)

